2-(5-(2,4-Dichlorophenyl)-4-nitro-1H-pyrazol-1-yl)ethanol
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Overview
Description
2-(5-(2,4-Dichlorophenyl)-4-nitro-1H-pyrazol-1-yl)ethanol is a chemical compound that features a pyrazole ring substituted with a 2,4-dichlorophenyl group and a nitro group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(5-(2,4-Dichlorophenyl)-4-nitro-1H-pyrazol-1-yl)ethanol typically involves the reaction of 2,4-dichlorophenylhydrazine with ethyl acetoacetate to form the pyrazole ring. The nitro group is introduced through nitration, and the ethanol group is added via a substitution reaction. The reaction conditions often include the use of solvents like ethanol or acetonitrile and catalysts such as sulfuric acid or nitric acid .
Industrial Production Methods
Industrial production of this compound may involve continuous flow microreactor systems to enhance reaction efficiency and yield. These systems allow for precise control of reaction conditions, such as temperature and residence time, leading to higher yields and reduced waste .
Chemical Reactions Analysis
Types of Reactions
2-(5-(2,4-Dichlorophenyl)-4-nitro-1H-pyrazol-1-yl)ethanol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction of the nitro group can yield amines.
Substitution: The ethanol group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Hydrogen gas with palladium catalyst, sodium borohydride.
Substitution reagents: Alkyl halides, acyl chlorides.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, while reduction can produce amines .
Scientific Research Applications
2-(5-(2,4-Dichlorophenyl)-4-nitro-1H-pyrazol-1-yl)ethanol has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and antimicrobial properties.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 2-(5-(2,4-Dichlorophenyl)-4-nitro-1H-pyrazol-1-yl)ethanol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. These interactions can lead to various biological effects, including anti-inflammatory and antimicrobial activities .
Comparison with Similar Compounds
Similar Compounds
2,4-Dichlorophenoxyacetic acid: A systemic herbicide with similar structural features.
2,4-Dichlorophenylhydrazine: A precursor in the synthesis of pyrazole derivatives.
2,4-Dichlorobenzyl alcohol: An antiseptic with similar chemical properties
Uniqueness
2-(5-(2,4-Dichlorophenyl)-4-nitro-1H-pyrazol-1-yl)ethanol is unique due to its combination of a pyrazole ring, nitro group, and ethanol group.
Properties
Molecular Formula |
C11H9Cl2N3O3 |
---|---|
Molecular Weight |
302.11 g/mol |
IUPAC Name |
2-[5-(2,4-dichlorophenyl)-4-nitropyrazol-1-yl]ethanol |
InChI |
InChI=1S/C11H9Cl2N3O3/c12-7-1-2-8(9(13)5-7)11-10(16(18)19)6-14-15(11)3-4-17/h1-2,5-6,17H,3-4H2 |
InChI Key |
ICPDSRMVTNQRSE-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1Cl)Cl)C2=C(C=NN2CCO)[N+](=O)[O-] |
Origin of Product |
United States |
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